Cafenstrole
Description
Structure
2D Structure
Properties
IUPAC Name |
N,N-diethyl-3-(2,4,6-trimethylphenyl)sulfonyl-1,2,4-triazole-1-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4O3S/c1-6-19(7-2)16(21)20-10-17-15(18-20)24(22,23)14-12(4)8-11(3)9-13(14)5/h8-10H,6-7H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFEJHAAIJZXXRE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)N1C=NC(=N1)S(=O)(=O)C2=C(C=C(C=C2C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N4O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7057949 | |
| Record name | Cafenstrole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7057949 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
350.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
125306-83-4 | |
| Record name | Cafenstrole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=125306-83-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cafenstrole [ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0125306834 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cafenstrole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7057949 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1H-1,2,4-Triazole-1-carboxamide, N,N-diethyl-3-[(2,4,6-trimethylphenyl)sulfonyl] | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CAFENSTROLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/II8JP4LY7A | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Mechanistic Studies of Cafenstrole S Biological Activity
Inhibition of Very-Long-Chain Fatty Acid (VLCFA) Biosynthesis
Cafenstrole is a triazole herbicide recognized for its role as an inhibitor of very-long-chain fatty acid (VLCFA) biosynthesis. herts.ac.uk Research has demonstrated that this compound and its analogs effectively inhibit the incorporation of precursors like [1-¹⁴C]-oleate and (2-¹⁴C]-malonate into VLCFAs in organisms such as Scenedesmus cells and leek microsomes. researchgate.netnih.gov This inhibition of VLCFA synthesis is a key aspect of its herbicidal activity, and a direct correlation has been observed between the impairment of VLCFA formation and the phytotoxic effects on weeds like barnyardgrass (Echinochloa oryzicola). researchgate.netnih.gov
VLCFAs, defined as fatty acids with carbon chains longer than 18 carbons, are synthesized in the endoplasmic reticulum through the sequential addition of two-carbon units to an existing fatty acid chain, typically starting from a C18 precursor. nih.govnih.gov The process involves a cycle of four enzymatic reactions. nih.gov this compound treatment has been shown to reduce the content of specific VLCFAs, such as C22 and C24 fatty acids, in plants like Arabidopsis. nih.govbiorxiv.org
Targeting Microsomal Elongase Enzyme System
The primary molecular target of this compound is the microsomal elongase enzyme system responsible for the synthesis of VLCFAs. researchgate.netnih.gov This multi-enzyme system, located in the endoplasmic reticulum, carries out the elongation of fatty acid chains. nih.gov Studies conclude that this compound acts as a specific inhibitor of this microsomal elongase enzyme complex. researchgate.netnih.gov Herbicides belonging to the HRAC (Herbicide Resistance Action Committee) class K3, which includes this compound, are known to disrupt early plant development by inhibiting VLCFA synthesis through their action on elongase activities. nih.gov
This compound's inhibitory action is specifically directed at the biosynthesis of fatty acids with alkyl chains longer than C18. researchgate.netnih.gov This specificity means it does not significantly affect the synthesis of more common long-chain fatty acids like palmitic acid (C16:0) and stearic acid (C18:0) but rather the subsequent elongation steps that produce VLCFAs. biorxiv.org Research has confirmed that this compound inhibits a spectrum of elongase enzymes, contributing to its effectiveness. nih.gov The impact is seen in the reduced levels of C22 and C24 fatty acids in treated plants. biorxiv.org
The synthesis of VLCFAs involves four key enzymatic steps: condensation, reduction, dehydration, and a second reduction. nih.gov The initial and rate-limiting step is the condensation of an acyl-CoA primer with malonyl-CoA. nih.govnih.gov This reaction is catalyzed by the ketoacyl-CoA synthase (KCS), also referred to as the VLCFA synthase. nih.govnih.gov
Scientific evidence indicates that this compound specifically blocks this first crucial step of the VLCFA elongation reaction by targeting the KCS enzyme. nih.govbiorxiv.org By inhibiting the condensing enzyme, this compound effectively halts the entire elongation cycle before it begins, preventing the formation of VLCFAs. nih.govnih.gov
Impact on VLCFA Elongation Steps (e.g., from C18:0 to C20:0)
This compound demonstrates a clear impact on specific steps in the VLCFA elongation pathway. In microsomal assays using preparations from the weed species late watergrass (Echinochloa oryzicola), this compound was shown to inhibit the elongation of stearoyl-CoA (C18:0) to arachidoyl-CoA (C20:0) and the subsequent elongation of C20:0 to behenoyl-CoA (C22:0) in a concentration-dependent manner. nih.gov
Studies on Arabidopsis have suggested that this compound particularly inhibits the elongation reaction from C20 to C22 fatty acids. biorxiv.org This leads to a measurable decrease in the content of C22 and C24 fatty acids within the plant. nih.govbiorxiv.org
Table 1: Effect of this compound on VLCFA Elongation Steps in Late Watergrass Microsomes
| Elongation Step | Observation | Source |
|---|---|---|
| C18:0 to C20:0 | Inhibition observed in a concentration-dependent manner. | nih.gov |
Molecular Determinants of VLCFA Biosynthesis Inhibition
The chemical structure of this compound and related compounds is critical to their inhibitory activity. Specific molecular features of the 1,2,4-triazole-1-carboxamide class of herbicides, to which this compound belongs, have been identified as essential for potent inhibition of VLCFA biosynthesis. researchgate.netnih.gov
A key molecular determinant for the potent inhibition of VLCFA biosynthesis by this class of herbicides is the presence of a sulfonyl (-SO2-) linkage. researchgate.netnih.gov Studies comparing this compound with its analogs have concluded that this -SO2- group within the 1,2,4-triazole-1-carboxamide structure is a requirement for strong inhibitory activity. researchgate.netnih.gov In addition to the sulfonyl linkage, other structural characteristics, such as N,N-dialkyl substitution on the carbamoyl (B1232498) nitrogen and the presence of electron-donating groups like methyl on the benzene (B151609) ring, also contribute to a strong inhibition of VLCFA formation. researchgate.netnih.gov
Influence of N,N-dialkyl Substitution and Electron-Donating Groups
The molecular structure of this compound, a 1,2,4-triazole-1-carboxamide, is critical to its herbicidal efficacy. Research into its analogues has demonstrated that specific chemical modifications significantly influence its inhibitory activity. A strong inhibition of very-long-chain fatty acid (VLCFA) formation, a key mechanism of its action, is dependent on the presence of an -SO2- linkage in the 1,2,4-triazole-1-carboxamides. nih.govresearchgate.net
Furthermore, substitutions on the molecule play a crucial role. The presence of N,N-dialkyl substitution on the carbamoyl nitrogen is a key factor for potent VLCFA biosynthesis inhibition. nih.govresearchgate.net Additionally, the attachment of electron-donating groups, such as methyl groups, to the benzene ring of the molecule leads to a strong inhibition of VLCFA formation. nih.govresearchgate.net Electron-donating groups increase the electron density of an aromatic ring, which can enhance the molecule's interaction with its biological target. wikipedia.org
| Structural Feature | Impact on VLCFA Biosynthesis Inhibition |
| -SO2- linkage | Required for strong inhibition nih.govresearchgate.net |
| N,N-dialkyl substitution (carbamoyl nitrogen) | Produces strong inhibition nih.govresearchgate.net |
| Electron-donating groups (on benzene ring) | Produces strong inhibition nih.govresearchgate.net |
Effects on Plant Physiology and Development
This compound exerts significant influence over various aspects of plant physiology, leading to its herbicidal effects. These impacts range from direct phytotoxicity to intricate modulations of essential biochemical pathways.
Phytotoxic Effects (e.g., against Barnyardgrass)
This compound is an effective herbicide used for the pre- and early post-emergence control of annual weeds, particularly grassy weeds such as barnyardgrass (Echinochloa oryzicola) in paddy fields. nih.govresearchgate.netherts.ac.uk Studies have established a direct correlation between the phytotoxic effects observed in barnyardgrass and the compound's ability to impair the formation of VLCFAs. nih.govresearchgate.net
Modulation of Proline Accumulation in Plants
When plants are subjected to stress, such as exposure to a herbicide, they often accumulate a range of metabolites, including the amino acid proline. nih.gov This accumulation is a common adaptive response to adverse conditions. nih.gov While direct studies on this compound's effect on proline are limited, its herbicidal action induces stress, which is known to trigger proline accumulation. This buildup is believed to be beneficial, helping the plant to cope with the stressful environment. nih.gov Proline acts as an osmolyte, helping to maintain cell turgor and osmotic balance under stress. nih.gov
Proline's role during stress extends beyond being an osmolyte; it also contributes to buffering the cell's redox potential and scavenging free radicals. nih.gov The herbicidal stress induced by this compound disrupts lipid metabolism by inhibiting VLCFA synthesis. nih.govresearchgate.net The accumulation of proline under such stress conditions may represent a protective response, helping to stabilize subcellular structures like membranes and proteins that are compromised by the altered lipid profile. nih.gov
Impact on Cytokinin Synthesis and Cell Proliferation in Plants
Research has revealed a connection between the inhibition of VLCFA synthesis by this compound and the regulation of plant growth hormones, specifically cytokinins. Cytokinins are phytohormones that regulate key processes like cell division and differentiation. nih.gov
Studies using Arabidopsis have shown that the impairment of VLCFA synthesis, whether through chemical means like this compound application or genetic mutation, can lead to an increase in cytokinin synthesis. nih.gov For instance, treatment with this compound has been observed to increase the expression of IPT3, a gene involved in the biosynthesis of cytokinin. nih.gov This suggests that the disruption of VLCFA production sends a signal that modulates hormone levels within the plant.
Influence on Giant Cell Development in Plants
Giant cells are specialized, endoreduplicated cells found in the epidermis of some plant organs, such as sepals. The formation and maintenance of these cells are critical for proper organ development. This compound's impact on VLCFA synthesis directly affects the stability of these unique cell types.
Recent research has established that the biosynthesis of VLCFAs is essential for maintaining the identity of giant cells. capes.gov.br High concentrations of the transcription factor ATML1 are known to specify giant cell identity, and this process involves the induced biosynthesis of both long-chain and very-long-chain fatty acids. capes.gov.br These fatty acids are required to maintain the differentiated state of the giant cells.
When VLCFA biosynthesis is inhibited, a process that can be induced by this compound, endoreduplicated giant cells lose their identity and resume cell division. capes.gov.br This demonstrates that endoreduplication alone is not sufficient to maintain cell identity and that a continuous supply of VLCFAs is necessary. Therefore, by inhibiting VLCFA synthesis, this compound disrupts the maintenance of giant cells, contributing to abnormal plant development.
Interactions with Other Biological Pathways
While the primary target of this compound is VLCFA biosynthesis, its broader biological effects involve interactions with other enzymatic pathways. Understanding these secondary interactions is crucial for a complete picture of its mode of action.
Absence of Direct Herbicidal Effect via Chalcone Synthase Inhibition
Chalcone synthase (CHS) is a key enzyme in the flavonoid biosynthesis pathway. nih.gov Some research has explored whether herbicides that inhibit VLCFA elongase, including this compound, also affect CHS. Studies have confirmed that this compound can indeed inhibit the CHS enzyme. pssj2.jpresearchgate.net This inhibition is thought to occur through covalent binding to the active site cysteine of the enzyme, a mechanism shared with its primary target, the VLCFA condensing enzyme. researchgate.net
However, despite this inhibitory activity, enzymological studies have demonstrated that the inhibition of chalcone synthase is not the cause of this compound's herbicidal effect. pssj2.jp The primary phytotoxicity is correlated with the disruption of the VLCFA pattern, which affects the stability and function of plasma membranes. pssj2.jp Therefore, while an interaction exists, the herbicidal activity of this compound is not directly mediated by its effect on chalcone synthase.
Potential for Endocrine Disrupting Activity
Concerns have been raised about the potential for various agrochemicals to act as endocrine-disrupting chemicals (EDCs), which are substances that can interfere with the hormone systems of organisms. nih.govmdpi.com this compound has been identified as having potential endocrine-disrupting properties. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified with the hazard statement H361, which indicates it is "Suspected of damaging fertility or the unborn child". nih.gov
As a member of the triazole chemical class, this suspicion is consistent with findings for other compounds in this group. nih.gov A number of triazole fungicides have been shown to have agonistic or antagonistic effects on estrogen and androgen receptors in in vitro assays. nih.gov Herbicide exposure, in general, has been linked to reproductive toxicity in various organisms by affecting parameters such as steroid hormone levels. nih.gov This classification suggests that this compound may interfere with hormonal pathways, warranting further investigation into its specific mechanisms as a potential endocrine disruptor.
ERα Antagonistic Activity
Information regarding the Estrogen Receptor alpha (ERα) antagonistic activity of this compound is not available in publicly accessible scientific literature. This compound is consistently identified and studied as a chemical compound used in agriculture as a rice herbicide. Its mechanism of action in plants has been the primary focus of research.
Synthesis and Structural Modification of Cafenstrole and Analogs
Synthetic Routes to Cafenstrole
This compound, a triazole herbicide with the systematic name N,N-diethyl-3-mesitylsulfonyl-1H-1,2,4-triazole-1-carboxamide, is synthesized through a multi-step process that leverages specific chemical reactions to build its complex structure. google.comnih.gov A key pathway involves the use of a specialized triazole derivative as the foundational building block. google.com
The core synthetic strategy for producing this compound relies on a sequence of acylation followed by an amination reaction. google.com The process begins with the acylation of a triazole precursor. This electrophilic substitution reaction introduces an acyl group, which is a critical step in forming the carboxamide functional group of the final molecule. Following the acylation, an amination reaction is carried out. In this step, diethylamine (B46881) is introduced to react with the acylated intermediate, leading to the formation of the N,N-diethylcarboxamide moiety and yielding the target this compound compound. google.com This two-step sequence is an efficient method for constructing the specific amide linkage required for the molecule's herbicidal activity.
The primary starting material for this synthetic route is 3-(2,4,6-trimethylphenylsulfonyl)-1,2,4-triazole. google.com This compound serves as the structural backbone, providing both the triazole ring and the mesitylsulfonyl group (2,4,6-trimethylphenylsulfonyl group) that are characteristic of this compound. google.comnih.gov The synthesis builds upon this pre-formed intermediate, adding the N,N-diethylcarboxamide group to the triazole ring. The use of this specific raw material streamlines the synthesis by incorporating a significant portion of the final structure from the outset. google.com
The synthesis of this compound is performed under specific reaction conditions to ensure high yield and purity. google.com The initial acylation reaction is conducted using either triphosgene (B27547) or diphosgene as the acylating agent in the presence of an aprotic solvent. Suitable solvents for this step include benzene (B151609) and its derivatives, chlorinated alkanes, ethers, or esters. google.com
The subsequent amination reaction with diethylamine is carried out under alkaline conditions, facilitated by an acid-binding agent, which can be an organic or inorganic base. google.com The molar ratios of the reactants are carefully controlled; the ratio of the triazole starting material to the acylating agent (triphosgene or diphosgene) is typically between 1:0.3 and 1:1. For the amination step, the molar ratio of the acylated intermediate to diethylamine is generally in the range of 1:1 to 1:2. These conditions are described as mild and contribute to a high synthesis yield, making the process suitable for industrial production. google.com
Table 1: Key Reactants and Conditions for this compound Synthesis
| Step | Key Reagents | Raw Material | Solvent | Conditions | Molar Ratio |
|---|---|---|---|---|---|
| Acylation | Triphosgene or Diphosgene | 3-(2,4,6-trimethylphenylsulfonyl)-1,2,4-triazole | Aprotic (e.g., Benzene, Chlorinated Alkanes) | - | Reactant:Acylating Agent (1:0.3 to 1:1) |
| Amination | Diethylamine | Acylated Intermediate | - | Alkaline (Organic or Inorganic Base) | Intermediate:Diethylamine (1:1 to 1:2) |
Data sourced from Google Patents (CN102260220A). google.com
Design and Synthesis of this compound Analogs
To explore new herbicidal candidates and understand the chemical features essential for bioactivity, researchers have designed and synthesized various analogs of this compound. A significant area of this research has focused on the bioisosteric replacement of the sulfur atom.
A notable modification of the this compound structure involves replacing the sulfur atom of the sulfonyl group with a selenium atom, creating selenium-containing analogs. acs.orgresearchgate.netacs.org This substitution is based on the principle that selenium, as a microelement, can alter the biological and physicochemical properties of a molecule, potentially leading to enhanced activity or selectivity. acs.orgnih.gov In one study, twelve novel selenium-containing compounds, N,N-diethyl-3-(arylselenonyl)-1H-1,2,4-triazole-1-carboxamides, were designed and synthesized based on the this compound template. acs.orgresearchgate.net The synthesis of these analogs involves a multi-step process, including the preparation of arylselenonyl-1H- google.comacs.orgacs.orgtriazoles followed by a reaction to add the N,N-diethylcarboxamide group. acs.org The successful synthesis and characterization of these compounds were confirmed using IR, 1H NMR, and high-resolution mass spectroscopy. acs.orgresearchgate.netacs.org
Structure-activity relationship (SAR) studies on this compound analogs aim to correlate chemical structure modifications with changes in herbicidal efficacy and crop selectivity. acs.orgresearchgate.net In the investigation of selenium-containing analogs, bioassay tests revealed that the replacement of sulfur with selenium could maintain significant herbicidal activity. acs.orgresearchgate.net
Several of the synthesized selenium analogs (specifically compounds C2, C4, C7-8, and C12) demonstrated good inhibitory activity against weeds like cucumber (Cucumis sativus L.) and Chinese sprangletop (Leptochloa chinensis N.). acs.orgresearchgate.netacs.org Notably, compound C6 was found to inhibit the growth of both cucumber and Chinese sprangletop by over 90% at a concentration of 1.875 µg/mL. acs.orgacs.org
Crucially, some selenium analogs exhibited improved crop safety compared to this compound. For instance, at a concentration of 7.5 µg/mL, compound C6 showed only 8.3% inhibition on rice (Oryza sativa L.), indicating a higher selectivity between the weed and the crop than that of this compound. acs.orgacs.org This suggests that the modification of the sulfonyl group to a selenonyl group can be a viable strategy to develop more selective herbicides. acs.org
Table 2: Herbicidal Activity of Selected this compound Analogs
| Compound | Target Plant | Inhibition (%) | Concentration (µg/mL) | Key Finding |
|---|---|---|---|---|
| C6 (Se-analog) | Cucumber & Chinese sprangletop | >90% | 1.875 | High herbicidal activity |
| C6 (Se-analog) | Rice (Oryza sativa L.) | 8.3% | 7.5 | Higher selectivity than this compound |
| This compound | Rice (Oryza sativa L.) | 72.0% | 7.5 | Lower selectivity |
Data sourced from the Journal of Agricultural and Food Chemistry. acs.org
Structure-Activity Relationship Studies of Analogs
Correlation of Structural Features with VLCFA Inhibition
This compound and its analogs have been identified as inhibitors of very-long-chain fatty acid (VLCFA) biosynthesis. nih.gov Research indicates that these compounds specifically target the microsomal elongase enzyme system responsible for the synthesis of fatty acids with carbon chains longer than C18. nih.govmedchemexpress.com The efficacy of this inhibition is closely tied to specific structural characteristics of the molecule. nih.govresearchgate.net
Studies on this compound and its analogs have established key structure-activity relationships for potent VLCFA biosynthesis inhibition. nih.govresearchgate.net A critical feature is the sulfonyl (-SO2-) linkage connecting the mesityl group to the 1,2,4-triazole (B32235) ring. nih.govresearchgate.net The presence of this group is a requirement for strong inhibitory activity. nih.gov
Furthermore, modifications to other parts of the molecule significantly influence its potency. Strong inhibition of VLCFA formation is observed with N,N-dialkyl substitution on the carbamoyl (B1232498) nitrogen. nih.govresearchgate.net Additionally, the presence of electron-donating groups, such as the methyl groups on the benzene ring (forming the mesityl group), contributes to a strong inhibitory effect. nih.govresearchgate.net A direct correlation has been observed between the inhibition of VLCFA formation and the compound's phytotoxic effect on certain plant species. nih.govresearchgate.net
In the pursuit of novel herbicides, analogs of this compound have been synthesized, such as selenium-containing variants. researchgate.netacs.org These studies, which involve replacing the sulfur atom with selenium, have produced compounds with significant inhibitory activity against various plant species, sometimes with greater selectivity than the parent this compound. researchgate.netacs.org
Table 1: Correlation of Structural Features with VLCFA Inhibition
| Structural Feature | Requirement for Strong Inhibition | Source |
| Linkage Group | Presence of a sulfonyl (-SO2-) bridge is required. | nih.govresearchgate.net |
| Carbamoyl Nitrogen Substitution | N,N-dialkyl substitution enhances inhibitory activity. | nih.govresearchgate.net |
| Benzene Ring Substitution | Electron-donating groups (e.g., methyl) on the ring increase potency. | nih.govresearchgate.net |
Crystallographic Analysis
The crystal structure of this compound, systematically named N,N-diethyl-3-mesitylsulfonyl-1H-1,2,4-triazole-1-carboxamide, has been elucidated through X-ray analysis. doaj.orgiucr.orgnih.gov The compound crystallizes in the monoclinic space group P 21/c. iucr.orgnih.gov This analysis provides precise data on the molecule's three-dimensional conformation and the non-covalent interactions that govern its packing in the solid state. iucr.org
Dihedral Angles and Molecular Conformation
The crystallographic data reveals a specific spatial arrangement of the aromatic rings within the this compound molecule. A key feature of its conformation is the dihedral angle between the plane of the 1,2,4-triazole ring and the plane of the mesityl (benzene) ring, which is 88.14 (10)°. doaj.orgiucr.orgnih.gov This nearly perpendicular orientation is a defining characteristic of the molecule's solid-state structure. iucr.org The bond lengths and angles within the molecule are within normal ranges, comparable to those observed in similar crystal structures. iucr.orgresearchgate.net
Table 2: Crystal Data and Structural Parameters for this compound
| Parameter | Value | Source |
| Molecular Formula | C₁₆H₂₂N₄O₃S | iucr.orgnih.gov |
| Molecular Weight | 350.43 g/mol | iucr.orgnih.gov |
| Crystal System | Monoclinic | iucr.org |
| Space Group | P 2₁/c | iucr.orgnih.gov |
| a | 7.2800 (3) Å | iucr.org |
| b | 8.0410 (4) Å | iucr.org |
| c | 30.1792 (13) Å | iucr.org |
| β | 95.290 (3)° | iucr.org |
| Volume | 1759.12 (14) ų | iucr.org |
| Z | 4 | iucr.org |
| Dihedral Angle (Triazole-Benzene) | 88.14 (10)° | doaj.orgiucr.orgnih.gov |
Intermolecular Interactions (e.g., C-H···O hydrogen bonds, C-H···π interactions)
In the crystal lattice, this compound molecules are linked together through a network of specific intermolecular interactions. doaj.orgiucr.org These non-covalent bonds include C-H···O hydrogen bonds and weak C-H···π interactions. doaj.orgnih.gov Specifically, a C11—H11···O2 hydrogen bond is observed. iucr.orgresearchgate.net Additionally, a weak intermolecular C-H···π interaction occurs between a hydrogen atom on one molecule and the π-system of the benzene ring on an adjacent molecule (C7—H7C···Cg1, where Cg1 is the centroid of the C1–C6 benzene ring). iucr.orgresearchgate.net These interactions collectively link adjacent molecules, forming one-dimensional chains that extend along the crystallographic a-axis. doaj.orgiucr.orgnih.gov
Table 3: Intermolecular Interactions in Crystalline this compound
| Interaction Type | Donor | Acceptor | Description | Source |
| Hydrogen Bond | C11—H11 | O2 | Links adjacent molecules. | iucr.orgresearchgate.net |
| C-H···π Interaction | C7—H7C | Centroid of Benzene Ring (Cg1) | Weak interaction contributing to the formation of one-dimensional chains. | iucr.orgresearchgate.net |
Advanced Research Methodologies and Techniques
In Vitro and In Vivo Assays
To isolate and study the direct impact of Cafenstrole on its target enzyme system, researchers employ cell-free assays. These assays remove the complexities of a whole-cell environment, such as compound uptake and metabolism. A key system for studying VLCFA synthesis involves using microsomes isolated from leek (Allium porrum) seedlings. nih.govznaturforsch.com Microsomes are vesicles formed from the endoplasmic reticulum, which contains the fatty acid elongase enzyme complex responsible for synthesizing VLCFAs.
In this assay, the leek microsomes are supplied with the necessary substrates for VLCFA elongation, including a radiolabeled precursor like [2-¹⁴C]-malonyl-CoA. The reaction's progress is measured by quantifying the incorporation of the radiolabel into fatty acids with chain lengths greater than 18 carbons (C18). By introducing this compound to this system, researchers have demonstrated that it acts as a specific inhibitor of the microsomal elongase enzyme. nih.govresearchgate.net This is observed as a significant reduction in the formation of radiolabeled VLCFAs, confirming that this compound directly targets one or more components of the VLCFA elongation machinery. nih.govznaturforsch.com
Metabolic labeling is a powerful in vivo technique used to trace the flow of molecules through metabolic pathways within intact cells or organisms. In the context of this compound, this involves supplying cells (such as the alga Scenedesmus) or whole plants with isotopically labeled precursors for fatty acid synthesis. nih.gov
Commonly used labeled precursors include:
[1-¹⁴C]-oleate: Oleic acid (C18:1) is a primary substrate for elongation into VLCFAs. By using its radiolabeled form, scientists can directly track its conversion to longer fatty acid chains. nih.govznaturforsch.com
[¹³C₁₈]-oleic acid: The use of stable, non-radioactive heavy isotopes like ¹³C allows for more detailed analysis using mass spectrometry. nih.gov
Following exposure to the labeled precursor and treatment with this compound, the plant's or cell's total lipids are extracted. Lipidomics, the large-scale study of lipids, is then performed, typically using techniques like High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) or scintillation counting. nih.govresearchgate.net This analysis reveals a significant decrease in the incorporation of the isotopic label into VLCFAs (chains longer than C18) in this compound-treated samples compared to untreated controls. nih.gov These findings from whole-organism systems corroborate the cell-free assay results, showing that this compound's primary mode of action is the disruption of VLCFA biosynthesis. nih.gov
Table 1: Isotopically Labeled Precursors in this compound Research
| Precursor | Isotope | Purpose in Lipid Metabolism Studies |
| Oleic Acid | ¹⁴C or ¹³C | To directly trace the elongation of C18 fatty acids into VLCFAs. nih.govnih.gov |
| Malonic Acid | ¹⁴C | To measure the activity of the fatty acid elongase complex by tracking the addition of two-carbon units. nih.gov |
| Acetate (B1210297) | ¹⁴C | To trace the de novo synthesis of fatty acids, as acetate is a primary building block for acetyl-CoA. nih.gov |
As a specific inhibitor, this compound can be used as a pharmacological tool to probe the biological importance of VLCFA synthesis in various organisms. In plants, studies have shown a direct correlation between the inhibition of VLCFA formation and the phytotoxic effects observed in weeds like barnyard grass (Echinochloa oryzicola). nih.gov By treating plants with this compound, researchers can induce phenotypes associated with defective VLCFA synthesis, such as stunted growth and malformed leaves, thereby confirming the essential role of these lipids in normal plant development. nih.govnih.gov
The role of VLCFA elongation is not limited to plants. This pathway is also crucial in various pathogenic organisms, including parasites. While specific studies on this compound in parasites are less common, other VLCFA inhibitors have been investigated. The principle remains that compounds like this compound can be used to validate the VLCFA synthesis pathway as a potential drug target in these organisms.
Bioassays are fundamental for determining an herbicide's effectiveness and its safety for non-target crops. nih.gov These tests involve growing target weeds and crop plants and treating them with the herbicide to observe its effects. For this compound, bioassays are crucial for demonstrating its herbicidal activity against common paddy weeds and its selectivity towards rice (Oryza sativa). researchgate.netacs.org
In a typical bioassay, weed species like cucumber (Cucumis sativus), used as a sensitive indicator species, and Leptochloa chinensis (sprangletop) are grown alongside rice. acs.org These plants are treated with varying concentrations of the herbicide. The results consistently show that this compound effectively inhibits the growth of the weed species at concentrations that have minimal impact on rice. acs.orggoogle.com This selectivity is a key attribute for a rice herbicide and is often attributed to the crop's ability to metabolize and detoxify the compound more rapidly than the target weeds. researchgate.net
Table 2: Example Bioassay Data for a this compound Analog (Compound C6)
| Plant Species | Concentration (µg/mL) | Growth Inhibition (%) | Selectivity Note |
| Cucumber (Cucumis sativus) | 1.875 | >90% | High sensitivity (indicator weed) |
| Leptochloa chinensis | 1.875 | >90% | High activity on target weed |
| Rice (Oryza sativa) | 7.5 | 8.3% | High tolerance (crop selectivity) acs.org |
Data adapted from a study on novel carbamoyl (B1232498) triazole herbicides based on the this compound structure. acs.org
Computational and Predictive Approaches
In modern agrochemical and drug discovery, computational or in silico methods are used in the early stages to predict a compound's potential mechanism of action (MoA). cam.ac.uk These approaches use a compound's chemical structure to search large databases of molecules with known biological activities. nih.gov By applying the "guilt-by-association" principle, if a new molecule is structurally similar to known inhibitors of a particular enzyme, it is predicted to have a similar MoA. researchgate.net
For a triazole-based compound like this compound, in silico models could be used to screen its structure against a virtual library of known herbicide targets. cam.ac.uknih.gov The models might identify potential interactions with enzymes like fatty acid elongases, protoporphyrinogen (B1215707) oxidase, or acetolactate synthase. Such predictions generate hypotheses that guide subsequent experimental work, such as the in vitro and in vivo assays described above, making the process of MoA elucidation more efficient. nih.gov These computational tools are invaluable for rational pesticide design and for understanding potential cross-reactivity or identifying novel applications for existing compounds. mdpi.com
Drug-likeness and ADMET Prediction for Analogs
In the development of new chemical entities, including analogs of established herbicides like this compound, computational methods are employed to predict their potential biological activity and safety profiles. This in silico analysis focuses on "drug-likeness" and ADMET properties (Absorption, Distribution, Metabolism, Excretion, and Toxicity). While specific data on this compound analogs is not publicly available, the methodologies described are standard in modern chemical research. scispace.comeijppr.com
Drug-likeness is a qualitative concept used to evaluate whether a compound possesses properties that would make it a likely drug candidate. eijppr.com This assessment is often based on established filters like Lipinski's Rule of Five, which sets criteria for molecular weight, lipophilicity, and the number of hydrogen bond donors and acceptors to ensure good absorption and permeation. mdpi.com Computational tools and web servers are used to calculate these physicochemical properties and predict whether a molecule falls within a "drug-like" chemical space. eijppr.comnih.gov Such screening helps prioritize which analogs are worth synthesizing and testing, saving time and resources. scispace.com
ADMET prediction provides a more detailed profile of a compound's likely fate in a biological system. journalijar.com These properties are critical because poor pharmacokinetics and toxicity are major reasons for the failure of compounds in later stages of development. mdpi.com In silico ADMET analysis for analogs would involve predicting various parameters, including gastrointestinal absorption, bioavailability, metabolic pathways, and potential toxicities like mutagenicity or carcinogenicity. journalijar.comresearchgate.net For triazole-containing compounds, which are common in both pharmaceuticals and agrochemicals, these predictions are vital for assessing their potential efficacy and environmental impact. nih.govresearchgate.net The goal is to identify analogs with improved activity and a more favorable safety profile than the parent compound.
Below is an interactive table summarizing key parameters evaluated in ADMET and drug-likeness studies.
Table 1. Key Parameters in Drug-likeness and ADMET Prediction.
| Parameter Category | Specific Parameter | Significance |
|---|---|---|
| Physicochemical Properties (Drug-likeness) | Molecular Weight (MW) | Influences size-related diffusion and absorption. Lipinski's rule suggests MW ≤ 500 Da. |
| Lipophilicity (LogP) | Affects solubility and membrane permeability. Lipinski's rule suggests LogP ≤ 5. | |
| Hydrogen Bond Donors (HBD) | Impacts solubility and binding. Lipinski's rule suggests HBD ≤ 5. | |
| Hydrogen Bond Acceptors (HBA) | Influences solubility and binding. Lipinski's rule suggests HBA ≤ 10. | |
| Absorption | Gastrointestinal (GI) Absorption | Predicts the extent to which a compound is absorbed from the gut. |
| Bioavailability Score | Estimates the fraction of an administered dose of unchanged drug that reaches the systemic circulation. | |
| Metabolism | Cytochrome P450 (CYP) Inhibition/Substrate | Predicts interactions with key metabolic enzymes, which can lead to drug-drug interactions. |
| Toxicity | Mutagenicity (e.g., AMES test prediction) | Assesses the potential of a compound to induce genetic mutations. |
Structural Elucidation Techniques
The definitive identification and characterization of a chemical compound like this compound rely on a combination of advanced analytical techniques. Spectroscopic and crystallographic methods provide detailed information about the molecular formula, connectivity of atoms, and three-dimensional arrangement, which are essential for confirming its structure.
Spectroscopic techniques are fundamental tools for the structural elucidation of organic molecules. uni-lj.si Each method provides unique pieces of a puzzle that, when combined, reveal the complete molecular architecture.
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. The technique measures the absorption of infrared radiation by a sample, which causes molecular vibrations (stretching, bending) at specific frequencies. For this compound (N,N-diethyl-3-mesitylsulfonyl-1H-1,2,4-triazole-1-carboxamide), IR analysis would be expected to show characteristic absorption bands for the sulfonyl group (S=O), the carbonyl group (C=O) of the carboxamide, C-N bonds within the triazole ring, and C-H bonds of the ethyl and mesityl groups. ijbr.com.pk
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is one of the most powerful techniques for determining the precise structure of a molecule. rsc.org
¹H NMR (Proton NMR) provides information about the number of different types of protons (hydrogen atoms), their chemical environment, and their proximity to other protons. A ¹H NMR spectrum of this compound would show distinct signals for the protons on the diethylamino group, the mesityl (trimethylphenyl) group, and the triazole ring, with characteristic chemical shifts and splitting patterns that confirm their connectivity. ajol.info
¹³C NMR provides information about the carbon skeleton of the molecule. nih.gov Each chemically non-equivalent carbon atom produces a distinct signal, revealing the total number of unique carbons. uni-lj.si For this compound, this would include separate signals for the carbons in the ethyl groups, the triazole ring, the carbonyl group, the sulfonyl-bound phenyl ring, and the methyl groups on the phenyl ring. ajol.infonih.gov
High-Resolution Mass Spectrometry (HRMS): HRMS provides an extremely accurate measurement of a molecule's mass-to-charge ratio (m/z), allowing for the determination of its elemental formula. ijbr.com.pkrsc.org Unlike low-resolution mass spectrometry, HRMS can distinguish between compounds that have the same nominal mass but different elemental compositions. This technique would confirm the molecular formula of this compound as C₁₆H₂₂N₄O₃S by providing a mass measurement accurate to several decimal places. rsc.org
The following table summarizes the information provided by each spectroscopic method.
Table 2. Summary of Information from Spectroscopic Methods.
| Technique | Information Provided | Relevance to this compound Structure |
|---|---|---|
| Infrared (IR) Spectroscopy | Identifies functional groups. | Confirms presence of C=O, S=O, C-N, and C-H bonds. |
| ¹H NMR Spectroscopy | Shows the number, environment, and connectivity of hydrogen atoms. | Maps the positions of protons on the ethyl, mesityl, and triazole moieties. |
| ¹³C NMR Spectroscopy | Shows the number and environment of unique carbon atoms. | Defines the carbon framework of the entire molecule. |
| High-Resolution Mass Spectrometry (HRMS) | Determines the exact mass and elemental formula. | Confirms the molecular formula C₁₆H₂₂N₄O₃S. |
X-ray crystallography is a definitive technique for determining the three-dimensional atomic structure of a crystalline solid. The analysis of this compound by single-crystal X-ray diffraction has provided precise information on its molecular geometry and intermolecular interactions in the solid state. iucr.org
The crystal structure of this compound (systematic name: N,N-diethyl-3-mesitylsulfonyl-1H-1,2,4-triazole-1-carboxamide) was determined to be a monoclinic system with the space group P2₁/c. iucr.org A key feature of its molecular structure is the spatial relationship between the triazole and the mesityl (benzene) rings; the dihedral angle between the planes of these two rings is 88.14°. iucr.org This near-perpendicular orientation is a significant structural characteristic.
In the crystal lattice, molecules are linked by intermolecular C-H···O hydrogen bonds and weak C-H···π interactions, which form one-dimensional chains extending along the crystallographic a-axis. iucr.org The analysis was performed at a temperature of 173 K. iucr.org
The detailed crystallographic data for this compound is presented in the table below.
Table 3. Crystal Data and Structure Refinement for this compound. iucr.org
| Parameter | Value |
|---|---|
| Empirical Formula | C₁₆H₂₂N₄O₃S |
| Formula Weight | 350.43 |
| Temperature | 173 K |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions | a = 7.2800 (3) Å |
| b = 8.0410 (4) Å | |
| c = 30.1792 (13) Å | |
| β = 95.290 (3)° | |
| Volume | 1759.12 (14) ų |
| Z (Molecules per unit cell) | 4 |
| Reflections Collected | 11871 |
| Independent Reflections | 3385 |
| Final R index [I > 2σ(I)] | 0.051 |
Future Directions and Research Gaps
Elucidation of Unclarified Molecular Interaction Mechanisms
Cafenstrole functions as a potent inhibitor of the microsomal elongase enzyme system, which is crucial for the biosynthesis of fatty acids with carbon chains longer than C18. researchgate.netnih.gov This inhibition disrupts the formation of VLCFAs, a process essential for various aspects of plant growth and development. nih.gov Research has indicated that for a strong inhibitory effect on VLCFA biosynthesis, the presence of an -SO2- linkage in the 1,2,4-triazole-1-carboxamides is necessary. nih.gov Furthermore, the inhibitory strength is enhanced by N,N-dialkyl substitution on the carbamoyl (B1232498) nitrogen and the presence of electron-donating groups, such as methyl groups, on the benzene (B151609) ring of the molecule. nih.gov
Despite this understanding, the precise molecular-level interactions between this compound and the elongase enzyme complex are not yet fully elucidated. nih.gov The crystal structure of this compound has been determined, revealing a dihedral angle of 88.14 (10)° between the triazole and benzene rings. nih.gov In its crystalline form, molecules are linked by C—H...O hydrogen bonds and weak C—H...π interactions. nih.gov However, detailed structural information of this compound bound to its target enzyme is lacking. Future research, potentially employing techniques like X-ray co-crystallography or advanced computational modeling, is needed to map the specific binding site and the key amino acid residues involved in the interaction. Such studies would provide a more complete picture of the inhibitory mechanism and could guide the rational design of more effective derivatives.
Investigation of Broader Biological Effects Beyond VLCFA Inhibition
The primary herbicidal effect of this compound is directly linked to the impairment of VLCFA formation, which has been correlated with its phytotoxic impact on weeds like barnyardgrass (Echinochloa oryzicola). nih.gov However, the full spectrum of its biological effects, both in target and non-target organisms, may extend beyond this primary mechanism. For instance, some research suggests that this compound can also inhibit the production of proteins and nucleic acids, which are fundamental for cell growth and survival. nih.gov
Inhibition of VLCFA synthesis itself can have wide-ranging consequences. In plants, VLCFAs are precursors to essential components like cuticular waxes, which protect against environmental stress. nih.gov Therefore, the inhibition of their synthesis could lead to a cascade of secondary effects. Studies on other VLCFA synthesis inhibitors have shown that a reduction in VLCFAs can lead to enhanced cell proliferation in plant vasculature, indicating a role for these fatty acids in regulating cell division. medchemexpress.com Given that this compound is also classified as an antimitotic agent, its effects on cell division processes warrant more detailed investigation. nih.gov Future research should aim to identify potential off-target binding proteins and explore the downstream cellular and physiological consequences of this compound exposure in a variety of organisms, including non-target plants, soil microorganisms, and aquatic life. nih.govwindows.net
Development of Novel this compound Derivatives with Enhanced Selectivity or Activity
The development of novel derivatives of existing agrochemicals is a common strategy to improve their efficacy, selectivity, and environmental profile. nih.govplos.org In the case of this compound, research has been conducted to synthesize new analogs with enhanced properties. One notable study involved the design and synthesis of twelve novel selenium-containing derivatives of this compound. researchgate.net In these compounds, the sulfur atom in the sulfonyl group was replaced by selenium. researchgate.net
Bioassay tests of these new compounds revealed that some derivatives exhibited significant inhibitory activity against cucumber (Cucumis sativus L.) and Chinese sprangletop (Leptochloa chinensis N.). researchgate.net Notably, one of the selenium-containing compounds, C6, demonstrated over 90% inhibition of the growth of these plants at a concentration of 1.875 µg/mL. researchgate.net Importantly, this compound showed only an 8.3% inhibition of rice (Oryza sativa L.) at a concentration of 7.5 µg/mL, indicating a higher selectivity between the target weeds and the crop compared to the parent this compound molecule. researchgate.net
This successful example highlights the potential for further structural modifications of this compound. Future research could explore other substitutions on the triazole and benzene rings to further optimize its herbicidal activity and selectivity. Structure-activity relationship (SAR) studies, which systematically evaluate how different chemical modifications affect biological activity, will be crucial in guiding these efforts. nih.govrsc.org
Table 1: Herbicidal Activity of a Selenium-Containing this compound Derivative (Compound C6)
| Plant Species | Concentration (µg/mL) | Growth Inhibition (%) |
| Cucumber (Cucumis sativus L.) | 1.875 | >90 |
| Chinese sprangletop (Leptochloa chinensis N.) | 1.875 | >90 |
| Rice (Oryza sativa L.) | 7.5 | 8.3 |
This table is based on data from the study on selenium-containing derivatives of this compound and illustrates the enhanced selectivity of compound C6. researchgate.net
Further Exploration of Therapeutic Applications (e.g., anti-parasitic drugs)
While this compound is established as a herbicide, there is a growing interest in exploring the potential of existing chemical compounds for new therapeutic applications, a process known as drug repurposing. nih.gov The structural features of this compound, particularly the triazole ring, are found in many compounds with a wide range of biological activities, including antifungal and potential antimalarial properties. europa.eueuropa.eu
The link between herbicides and anti-parasitic drugs is not unprecedented. The malarial parasite Plasmodium falciparum contains an apicoplast, a non-photosynthetic plastid that is essential for its survival and shares metabolic pathways with plants, including fatty acid synthesis. researchgate.net This shared biology has led to the investigation of some herbicides as potential antimalarial agents.
Currently, there is no direct published research investigating this compound or its derivatives for anti-parasitic or other therapeutic uses. However, the potential for such applications exists and warrants exploration. In silico screening methods, which use computer models to predict the interaction of a compound with various biological targets, could be a valuable first step in identifying potential therapeutic applications for this compound. nih.govresearchgate.net Should these computational studies yield promising results, further in vitro and in vivo testing would be necessary to validate any potential therapeutic efficacy. This area represents a significant research gap and a potential avenue for discovering new uses for this class of compounds.
Advanced Environmental Impact Assessments and Risk Mitigation Strategies
The environmental fate and impact of any agrochemical are of critical importance. This compound is characterized as having low water solubility and being semi-volatile. researchgate.net It is not considered persistent in soil systems. researchgate.net However, it does show a moderate level of toxicity to most aquatic species and birds. researchgate.net The GHS classification for this compound includes warnings for being very toxic to aquatic life with long-lasting effects. nih.gov
While basic environmental data is available, there is a need for more advanced and comprehensive environmental impact assessments. This includes long-term studies on the effects of this compound and its degradation products on various ecosystems, including soil microbial communities and aquatic food webs. researchgate.netusda.gov Understanding the potential for bioaccumulation and chronic toxicity in non-target organisms is also crucial. usda.gov
Q & A
Q. What is the biochemical mechanism of Cafenstrole in modulating plant cell differentiation?
this compound inhibits very-long-chain fatty acid ((V)LCFA) synthesis, which indirectly reduces the concentration of transcription factors like LGO (LOSS OF GIANT CELLS FROM ORGANS), leading to de-differentiation of giant cells in Arabidopsis. Experimental validation involves using transcriptional reporters (e.g., pLGO::3×Venus-N7) to track LGO expression dynamics post-treatment .
Q. What are standard protocols for applying this compound in plant cell culture experiments?
this compound is typically dissolved in DMSO and applied at concentrations such as 300 nM in growth media. Detailed protocols should include timing (e.g., pre-treatment or during cell differentiation), solvent controls, and validation via qPCR or fluorescence-based reporters to monitor target gene expression .
Q. How can researchers ensure reproducibility in this compound experiments?
Follow guidelines for experimental documentation: include precise compound concentrations, genetic backgrounds (e.g., WT, ATML1-OX), and environmental conditions. Use multiple simulation seeds in computational models to account for stochastic variability .
Q. What controls are essential when studying this compound's effects on cell fate?
Include solvent-only controls (e.g., DMSO), untreated wild-type samples, and genetic controls (e.g., LGO-OX lines). Validate results with complementary assays, such as live imaging of cell division and transcriptional reporter systems .
Advanced Research Questions
Q. How should researchers design experiments to account for stochastic fluctuations in LGO concentration when using this compound?
Integrate stochastic computational models (e.g., C++-based Tissue simulations) with empirical data. Perform triplicate simulations with varied seeds (e.g., MSEED 300, 400, 500) to capture noise-driven threshold crossings in LGO levels .
Q. What methodologies are recommended for reconciling contradictory results from this compound application across genetic backgrounds?
Conduct comparative studies using isogenic lines (e.g., WT vs. ATML1-OX vs. LGO-OX). Analyze threshold-dependent responses via dose-response curves and parameter sweeps in computational models to identify critical (V)LCFA-LGO interaction nodes .
Q. How can temporal dynamics of this compound-induced LGO reduction be systematically measured?
Use time-lapse imaging of LGO transcriptional reporters combined with membrane markers (e.g., 35S::mCherry-RCI2A). Sample at intervals (e.g., daily for 5–7 days) to capture delayed expression changes preceding cell division .
Q. What strategies validate computational predictions of this compound's effects on giant cell identity?
Compare simulated LGO concentration trajectories (e.g., deterministic vs. stochastic models) with empirical fluorescence intensity data from reporter lines. Use statistical tools like MATLAB or Python’s Matplotlib for cross-validation .
Q. How do researchers address threshold variability in this compound-treated systems?
Employ parameter estimation techniques (e.g., Bayesian inference) to determine H₁ and H₂ thresholds for LGO-driven differentiation. Validate via genetic perturbations (e.g., CRISPR knockouts of LGO regulatory elements) .
Q. What interdisciplinary approaches enhance this compound studies in developmental biology?
Combine single-cell RNA sequencing (scRNA-seq) with live-cell imaging to map gene expression heterogeneity post-Cafenstrole treatment. Use agent-based modeling to predict cell fate transitions at single-cell resolution .
Data Analysis & Contradiction Management
Q. How should researchers analyze datasets where this compound fails to induce giant cell de-differentiation in LGO-OX lines?
Apply systems biology approaches: construct feedback loops in computational models to simulate LGO overexpression resilience. Test hypotheses by experimentally overexpressing (V)LCFA synthesis enzymes to bypass this compound’s inhibition .
Q. What statistical methods are optimal for this compound dose-response studies?
Use nonlinear regression (e.g., log-logistic models) to estimate EC₅₀ values. Pair with bootstrapping to quantify confidence intervals in datasets with high biological variability .
Q. How can conflicting results from this compound’s temporal effects be resolved?
Perform meta-analyses of time-course experiments across labs, standardizing metrics like LGO reporter decay rates. Use mixed-effects models to account for lab-specific variability .
Methodological Integration
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
